(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide

Catalog No.
S13802159
CAS No.
M.F
C7H11N3OS
M. Wt
185.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanam...

Product Name

(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide

IUPAC Name

(3S)-3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C7H11N3OS/c1-4-3-10-7(12-4)5(8)2-6(9)11/h3,5H,2,8H2,1H3,(H2,9,11)/t5-/m0/s1

InChI Key

HPBMWFFDCCNKNR-YFKPBYRVSA-N

Canonical SMILES

CC1=CN=C(S1)C(CC(=O)N)N

Isomeric SMILES

CC1=CN=C(S1)[C@H](CC(=O)N)N

(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide is a compound characterized by its unique structural features, specifically the presence of a thiazole ring and an amino group. Its molecular formula is C7H11N3OSC_7H_{11}N_3OS, and it has a molecular weight of 185.25 g/mol. The compound is classified as a secondary amide due to the presence of the propanamide functional group, which is significant for its chemical reactivity and biological interactions. The thiazole ring contributes to the compound's potential pharmacological properties, making it a subject of interest in medicinal chemistry and organic synthesis .

The synthesis of (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide involves several key reactions:

  • Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
  • Introduction of the Amino Group: Reductive amination is employed, whereby an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
  • Formation of the Propanamide Group: This is accomplished by reacting an amine with an acyl chloride or anhydride .

These reactions can yield various by-products depending on specific conditions and reagents used, such as oxidation products or reduced forms of the propanamide group.

(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide exhibits notable biological activity, particularly in medicinal chemistry. It may interact with various molecular targets, such as enzymes or receptors, influencing their activity through mechanisms like hydrogen bonding and steric interactions. Its thiazole moiety enhances its binding affinity to biological targets, making it a candidate for further investigation in drug development .

The synthesis methods for (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide can be summarized as follows:

  • Step 1: Synthesize the thiazole ring using α-haloketones and thioamides.
  • Step 2: Introduce the amino group via reductive amination.
  • Step 3: Formulate the propanamide group through acylation reactions.

These methods allow for the efficient production of this compound in laboratory settings .

The applications of (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide are diverse:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds targeting specific enzymes or receptors.
  • Organic Synthesis: Its functional groups make it a versatile intermediate for creating more complex molecules.
  • Material Science: The compound may be utilized in developing new materials with unique properties, such as polymers or catalysts .

Studies on the interactions of (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide with biological targets are essential for understanding its pharmacological potential. Its structural features allow it to engage in various non-covalent interactions, which can modulate target activity. Such studies are crucial for evaluating its efficacy as a therapeutic agent and its safety profile .

Several compounds share structural similarities with (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide:

Compound NameStructural FeaturesUnique Aspects
(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)butanamideSimilar structure but with a butanamide groupDifferent chain length affects reactivity
(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)ethanamideSimilar structure but with an ethanamide groupVariation in chain length alters binding properties
(3S)-3-Amino-4-(5-methylthiazolyl)butanoic acidContains a carboxylic acid instead of amideDifferent functional group introduces distinct reactivity

Uniqueness

The uniqueness of (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity. This makes it particularly valuable for various applications in research and industry .

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

185.06228316 g/mol

Monoisotopic Mass

185.06228316 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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